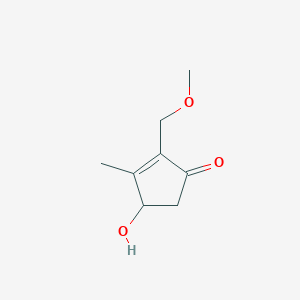
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a methoxymethyl group, and a methyl group attached to a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclopentene derivative with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions typically include a solvent like ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one.
Reduction: Formation of 4-hydroxy-2-(methoxymethyl)-3-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentene derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxymethyl group can enhance the compound’s solubility and bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and exhibit diverse biological activities.
Pyrrolone and Pyrrolidinone Derivatives: These five-membered heterocycles have similar structural features and are known for their pharmaceutical applications.
Uniqueness
4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and its cyclopentene ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
66197-51-1 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
4-hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-5-6(4-11-2)8(10)3-7(5)9/h7,9H,3-4H2,1-2H3 |
InChIキー |
APNJVKVFOXIOPA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CC1O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


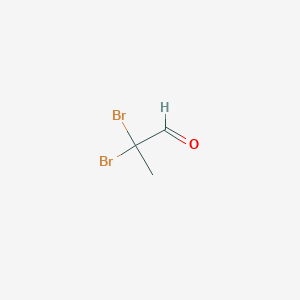

![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
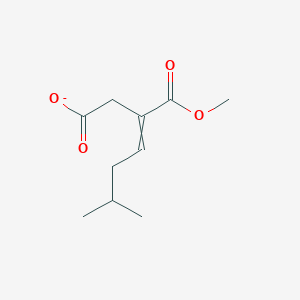
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
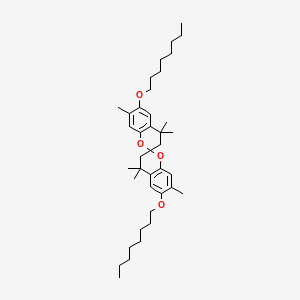
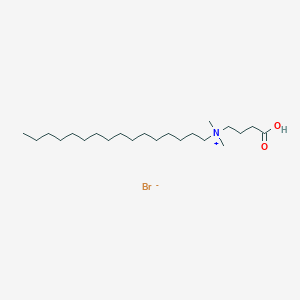
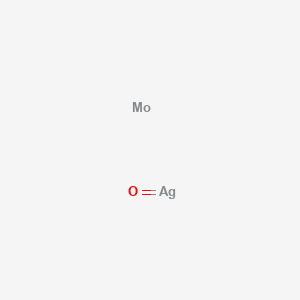
![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)
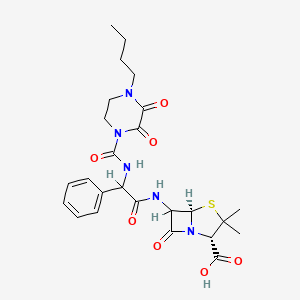
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
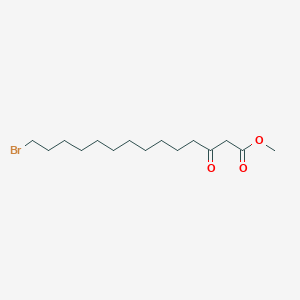
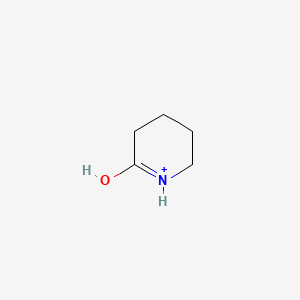
![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
